molecular formula C19H19N3O2S2 B2786452 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide CAS No. 864922-75-8

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide

Cat. No. B2786452
CAS RN: 864922-75-8
M. Wt: 385.5
InChI Key: ZFSKDVJWCKTVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule that contains several functional groups. It has a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a thioether group and a phenethylacetamide moiety. The presence of a methoxy group on the phenyl ring indicates that this compound may have some degree of polarity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiadiazole ring, thioether group, and phenethylacetamide moiety would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The thiadiazole ring, for example, might participate in reactions with electrophiles or nucleophiles. The thioether group could potentially undergo oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the methoxy group could increase its solubility in polar solvents .

Mechanism of Action

The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various molecular targets in the body. For example, it has been shown to modulate the activity of certain enzymes and receptors, which can lead to changes in cellular signaling pathways and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are diverse and depend on the specific biological system being studied. For example, the compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects by modulating the activity of certain ion channels in sensory neurons. In addition, this compound has been shown to have anticonvulsant effects by modulating the activity of certain neurotransmitter receptors in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide in lab experiments is its diverse range of biological activities. This makes it a useful tool for studying various biological processes and disease states. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.

Future Directions

There are many potential future directions for research on 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide. One area of research could focus on further elucidating the compound's mechanism of action. This could involve using advanced biochemical and biophysical techniques to study the interactions between the compound and its molecular targets. Another area of research could focus on developing new derivatives of the compound with improved biological activity and pharmacokinetic properties. Finally, research could also focus on testing the compound in preclinical and clinical studies to evaluate its potential therapeutic applications in various disease states.

Synthesis Methods

The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide. The resulting product is then treated with ethyl chloroacetate to produce the final compound. The overall reaction can be represented as follows:

Scientific Research Applications

2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-phenethylacetamide has been studied extensively in scientific research due to its potential therapeutic applications. The compound has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.

properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-24-16-9-7-15(8-10-16)18-21-19(26-22-18)25-13-17(23)20-12-11-14-5-3-2-4-6-14/h2-10H,11-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFSKDVJWCKTVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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